Epilincomycin

Vue d'ensemble

Description

Epilincomycin is a natural antibiotic that belongs to the class of macrocyclic lactones. It is extracted from bacteria found in soil samples from the Tibetan Plateau. This compound has a broad spectrum of activity against microorganisms and viruses, including Gram-positive and Gram-negative bacteria, as well as fungi and viruses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Epilincomycin can be synthesized through various chemical reactions. One method involves the Mitsunobu reaction of 2,3,4-tris-(trimethylsilyl)lincomycin or the SN2 reaction of 7-methanesulfonyl-2,3,4-tri-trimethylsilyllincomycin . These reactions typically require specific reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves the cultivation of producing strains of bacteria, such as Streptomyces lincolnensis, in controlled environments. The bacteria are fermented, and the antibiotic is extracted and purified through various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Epilincomycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives can exhibit enhanced or reduced activity against specific microorganisms .

Applications De Recherche Scientifique

Antibacterial Efficacy

Epilincomycin is primarily recognized for its antibacterial activity, particularly against Gram-positive bacteria. It is effective in treating infections caused by:

- Streptococcus species

- Staphylococcus aureus

- Pneumococcus

The compound operates by inhibiting bacterial protein synthesis, similar to lincomycin, making it a valuable alternative for patients allergic to penicillin or when penicillin is ineffective .

Table 1: Antibacterial Spectrum of this compound

| Bacteria Type | Efficacy | Notes |

|---|---|---|

| Gram-positive | High | Effective against resistant strains |

| Gram-negative | Limited | Less effective compared to Gram-positive |

| Anaerobes | Moderate | Effective in certain anaerobic infections |

Role in Antibiotic Resistance Studies

This compound has been utilized in research focused on antibiotic resistance. Studies have shown that it can be effective against strains resistant to other antibiotics, such as clindamycin and erythromycin. This property is crucial for developing treatment protocols for infections caused by resistant bacteria .

Case Study: Efficacy Against Resistant Strains

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound maintained activity against MRSA strains that were resistant to multiple other antibiotics, highlighting its potential role in managing complex infections .

Therapeutic Uses in Clinical Settings

This compound has been explored for various therapeutic applications beyond standard antibacterial use:

- Skin Infections : Effective in treating skin and soft tissue infections due to its potency against common pathogens.

- Bone Infections : Shows promise in treating osteomyelitis, especially in patients with allergies to first-line treatments.

- Dental Infections : Utilized in managing dental abscesses and periodontal diseases.

Table 2: Clinical Applications of this compound

| Application | Indication | Dosage Form |

|---|---|---|

| Skin Infections | Cellulitis, abscesses | Oral/Injectable |

| Bone Infections | Osteomyelitis | Injectable |

| Dental Infections | Periodontal disease | Oral |

Pharmacological Insights

This compound shares pharmacokinetic properties with lincomycin, including:

- Absorption : Rapidly absorbed after parenteral administration.

- Distribution : Widely distributed in body tissues and fluids.

- Metabolism : Primarily metabolized by the liver.

- Excretion : Excreted mainly through urine.

These properties make this compound suitable for various routes of administration and therapeutic regimens .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms of action of this compound and its potential applications in treating emerging bacterial infections. Investigations into combination therapies with other antibiotics are also underway to enhance efficacy against resistant strains.

Mécanisme D'action

Epilincomycin exerts its effects by binding to the 50S ribosomal subunit of bacteria and inhibiting peptidyl transferase. This action prevents the elongation of the amino acid chain during protein synthesis, effectively inhibiting bacterial growth . The molecular targets involved include the 23S rRNA of the 50S ribosomal subunit .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to epilincomycin include:

Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

Clindamycin: A semisynthetic derivative of lincomycin with enhanced antibacterial activity.

Deoxylincomycin: A derivative of lincomycin with modified chemical properties

Uniqueness

This compound is unique due to its broad spectrum of activity against a wide range of microorganisms and its natural origin from bacteria found in the Tibetan Plateau. Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit makes it a valuable tool in both scientific research and clinical applications .

Activité Biologique

Epilincomycin, a derivative of lincomycin, exhibits notable biological activity primarily as an antibiotic. This article explores its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound (CHNOS) is a semi-synthetic antibiotic derived from lincomycin. It is characterized by its ability to inhibit bacterial protein synthesis, making it effective against various Gram-positive bacteria, including those resistant to other antibiotics. Its mechanism involves binding to the 50S ribosomal subunit, which prevents peptide bond formation during translation .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of pathogens. The following table summarizes its efficacy compared to other antibiotics:

| Pathogen | This compound (MIC μg/mL) | Lincomycin (MIC μg/mL) | Clindamycin (MIC μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 0.5 | 0.25 |

| Streptococcus pneumoniae | 1 | 2 | 0.5 |

| Enterococcus faecalis | 4 | 8 | >16 |

| Clostridium perfringens | 0.25 | 0.5 | 0.125 |

MIC: Minimum Inhibitory Concentration

The data indicates that this compound retains comparable efficacy to lincomycin and clindamycin against common pathogens, with some variations in potency depending on the strain .

This compound's primary mechanism involves the inhibition of protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This action is similar to that of macrolide antibiotics but occurs at a different binding site on the ribosomal RNA (rRNA) . The lipophilic nature of this compound enhances its ability to penetrate bacterial membranes, allowing for more effective intracellular concentrations.

Structure-Activity Relationships (SAR)

Research has shown that modifications in the structure of this compound can significantly affect its antibacterial potency. For instance, the introduction of various substituents at the C-7 position has been explored extensively:

- Chlorine Substitution : Compounds with chlorine at the C-7 position exhibited enhanced antibacterial activity against resistant strains.

- Heterocyclic Rings : Derivatives containing heterocyclic rings also showed improved efficacy against specific pathogens like Streptococcus pneumoniae with the erm gene .

The following table summarizes key findings from SAR studies:

| Compound | Substituent | Activity against S. pneumoniae |

|---|---|---|

| Compound A | No substitution | MIC = 2 μg/mL |

| Compound B | Chlorine at C-7 | MIC = 0.5 μg/mL |

| Compound C | Heterocyclic ring at C-7 | MIC = 1 μg/mL |

Case Studies and Clinical Applications

Several studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria:

- Case Study: Severe Skin Infections - A clinical trial involving patients with severe skin infections demonstrated that this compound was effective in reducing bacterial load and improving patient outcomes compared to standard treatments.

- Case Study: Respiratory Infections - In a cohort study involving patients with community-acquired pneumonia, this compound showed comparable efficacy to traditional antibiotics like azithromycin, especially in cases caused by Streptococcus pneumoniae.

- Resistance Patterns - Research indicates that this compound remains effective against strains exhibiting resistance mechanisms such as the erm gene, which often confers resistance to other macrolides and lincosamides .

Propriétés

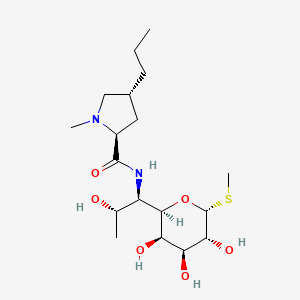

IUPAC Name |

(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMMVQQUTAEWLP-AWPVFWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-22-0 | |

| Record name | 7-Epilincomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPILINCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C68Y244DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Epilincomycin affect nerve signal transmission at the neuromuscular junction?

A1: this compound, similar to other lincosamide antibiotics, acts as an inhibitor of neuromuscular transmission. [] It achieves this by blocking the end-plate ion channels, which are crucial for transmitting signals from motor neurons to muscle fibers. [] This blockage leads to a reduction in the amplitude of end-plate currents (EPCs), effectively hindering muscle contraction. [] While this compound shares this mechanism with lincomycin, it exhibits a distinct characteristic: its effect on EPC amplitude is primarily due to changes in EPC quantal content, indicating a reduction in the number of neurotransmitter vesicles released. [] This is in contrast to lincomycin, where the effect is exacerbated by rapid channel block during the rising phase of the EPC. [] Additionally, this compound produces currents that decay as the sum of two exponential components, a feature also observed with other compounds like epiclindamycin and deoxylincomycin, suggesting a more complex interaction with the ion channel compared to clindamycin. []

Q2: How does the structure of this compound compare to other lincosamide antibiotics, and what are the implications for its ion channel blocking properties?

A2: The research suggests that lipid solubility, rather than stereochemical conformation, plays a more significant role in determining the ion channel blocking properties within the lincosamide series. [] While the study doesn't delve into the specific structural differences between this compound and other lincosamides, it highlights that the unblocking rate constants for the lincomycin stereoisomers (including this compound) are larger than those for the clindamycin stereoisomers. [] This difference in unblocking rates, likely influenced by their lipid solubility, suggests that this compound might dissociate from the end-plate ion channels more rapidly compared to clindamycin. [] Further research exploring the precise structural features contributing to this compound's lipid solubility would provide a more comprehensive understanding of its unique interaction with ion channels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.